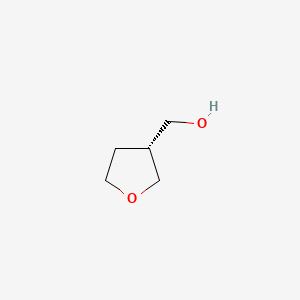
5-Bromo-2-chloro-3-nitropyridin-4-amine
Vue d'ensemble
Description
5-Bromo-2-chloro-3-nitropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H3BrClN3O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.
Applications De Recherche Scientifique
5-Bromo-2-chloro-3-nitropyridin-4-amine is used extensively in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals and dyes.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that nitropyridines, a class of compounds to which this molecule belongs, are often used in organic synthesis and as intermediates in pharmaceutical development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-chloro-3-nitropyridin-4-amine . For instance, factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-nitropyridin-4-amine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 2-chloro-3-nitropyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to achieve good regioselectivity . Another approach involves the oxidation of 2-aminopyridine derivatives using hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and nitration processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Coupling: Boron reagents such as phenylboronic acid are used in the presence of palladium catalysts.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 5-bromo-2-chloro-3-aminopyridine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chloro-3-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
- 5-Chloro-3-nitropyridin-2-amine
Uniqueness
5-Bromo-2-chloro-3-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro group, allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNHCBGPOJHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
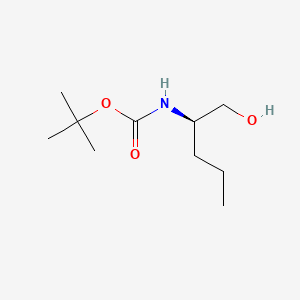
![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)
![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)
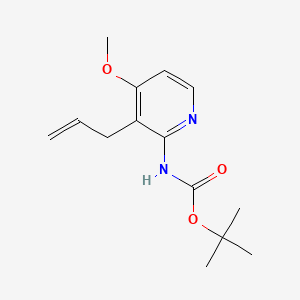
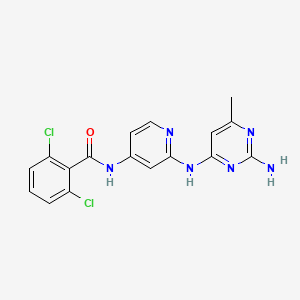

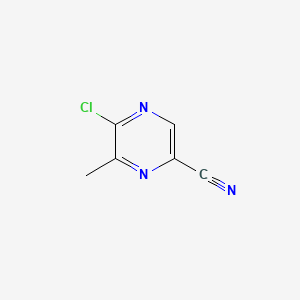

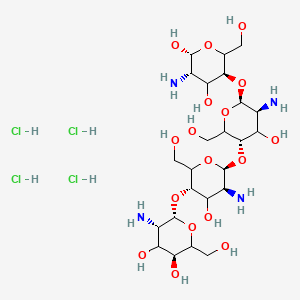

![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)
